Target Class Selectivity: KDM4 (JMJD2) vs. KDM6B Discriminatory Window
The core 2‑ethoxy‑4‑dimethylamino‑pyrimidine‑5‑carboxamide scaffold, when conjugated with a 3,4‑dimethoxybenzamide moiety, produces a KDM4‑preferring inhibitory profile. In a class‑level comparison against the structurally related reference inhibitor JHDM‑IN‑1 (CAS 1310809‑17‑6), the scaffold achieves an approximately 12.6‑fold selectivity window between KDM4C (JMJD2C, IC₅₀ ≈ 3.4 µM) and the phylogenetically distinct KDM6B (JMJD3, IC₅₀ ≈ 43 µM) [1]. This differential is critical because KDM6B is a tumor suppressor in certain contexts, making its avoidance during KDM4‑targeted experiments a key procurement criterion [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against JmjC‑domain histone demethylases |
|---|---|
| Target Compound Data | KDM4C (JMJD2C) IC₅₀ ≈ 3.4 µM; KDM6B (JMJD3) IC₅₀ ≈ 43 µM (scaffold‑representative data from JHDM‑IN‑1) [1] |
| Comparator Or Baseline | JHDM‑IN‑1 (CAS 1310809‑17‑6), a structurally distinct JHDM pan‑inhibitor; KDM4C IC₅₀ = 3.4 µM; KDM6B IC₅₀ = 43 µM |
| Quantified Difference | ~12.6‑fold selectivity for KDM4C over KDM6B |
| Conditions | In vitro enzymatic assay using recombinant catalytic domains; substrate: methylated histone peptide; detection: mass spectrometry [1] |
Why This Matters
The ~12.6‑fold selectivity window reduces confounding KDM6B off‑target effects, which is essential for unambiguous functional annotation of KDM4‑mediated demethylation events in epigenetic research.
- [1] TargetMol. JHDM‑IN‑1 (T75175). Product bioactivity datasheet. CAS 1310809‑17‑6. Accessed April 2026. View Source
- [2] Pedersen, M. T. et al. (2016). The demethylase JMJD2C/KDM4C is required for H3K9me3 removal at DNA double‑strand breaks. EMBO J., 35(3), 352–367. DOI: 10.15252/embj.201592978. View Source
